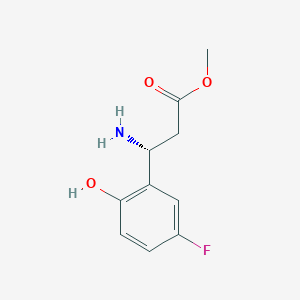
Methyl(R)-3-amino-3-(5-fluoro-2-hydroxyphenyl)propanoatehcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl®-3-amino-3-(5-fluoro-2-hydroxyphenyl)propanoate hydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a fluorine atom and a hydroxyl group attached to a phenyl ring, as well as an amino group and a methyl ester group on a propanoate backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl®-3-amino-3-(5-fluoro-2-hydroxyphenyl)propanoate hydrochloride typically involves multi-step organic synthesis. One common method starts with the preparation of the intermediate 5-fluoro-2-hydroxybenzaldehyde, which is then subjected to a series of reactions including amination, esterification, and hydrochloride salt formation. The reaction conditions often involve the use of solvents like methanol or ethanol, catalysts such as palladium on carbon, and reagents like sodium borohydride for reduction steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions is crucial to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
Methyl®-3-amino-3-(5-fluoro-2-hydroxyphenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or urea derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or isocyanates in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 3-amino-3-(5-fluoro-2-oxophenyl)propanoate.
Reduction: 3-amino-3-(5-fluoro-2-hydroxyphenyl)propanol.
Substitution: Various amide or urea derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Methyl®-3-amino-3-(5-fluoro-2-hydroxyphenyl)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which Methyl®-3-amino-3-(5-fluoro-2-hydroxyphenyl)propanoate hydrochloride exerts its effects involves its interaction with molecular targets such as tubulin. It disrupts microtubule assembly, leading to mitotic arrest and apoptosis in cancer cells . This compound upregulates mitotic regulatory proteins like BubR1 and Cyclin B1 while downregulating Aurora B, contributing to its cytotoxic effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-amino-3-(5-fluoro-2-hydroxyphenyl)propanoate: Lacks the hydrochloride salt form.
Methyl 3-amino-3-(5-fluoro-2-hydroxyphenyl)propanoate: Different stereochemistry.
Methyl 3-amino-3-(5-chloro-2-hydroxyphenyl)propanoate: Chlorine instead of fluorine.
Uniqueness
Methyl®-3-amino-3-(5-fluoro-2-hydroxyphenyl)propanoate hydrochloride is unique due to its specific stereochemistry and the presence of both fluorine and hydroxyl groups, which contribute to its distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C10H12FNO3 |
|---|---|
Peso molecular |
213.21 g/mol |
Nombre IUPAC |
methyl (3R)-3-amino-3-(5-fluoro-2-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C10H12FNO3/c1-15-10(14)5-8(12)7-4-6(11)2-3-9(7)13/h2-4,8,13H,5,12H2,1H3/t8-/m1/s1 |
Clave InChI |
QWYDJKUUVMGCNN-MRVPVSSYSA-N |
SMILES isomérico |
COC(=O)C[C@H](C1=C(C=CC(=C1)F)O)N |
SMILES canónico |
COC(=O)CC(C1=C(C=CC(=C1)F)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


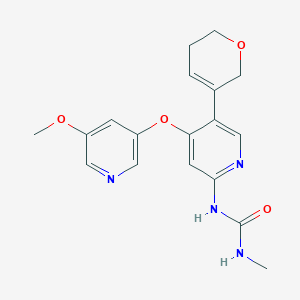
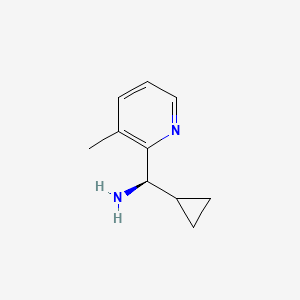
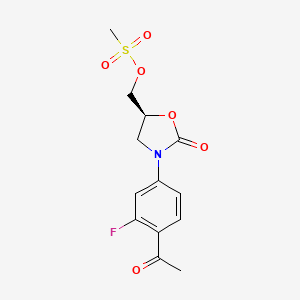


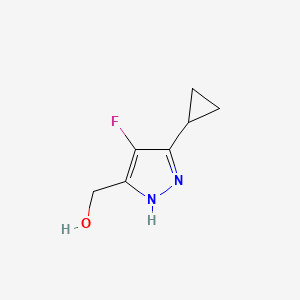
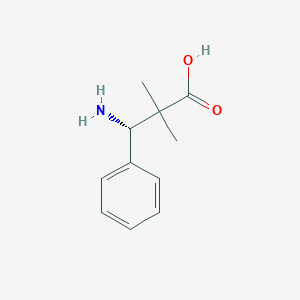
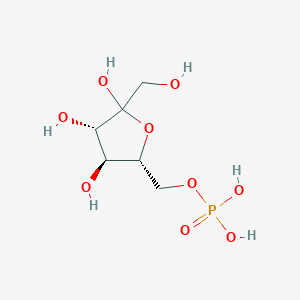
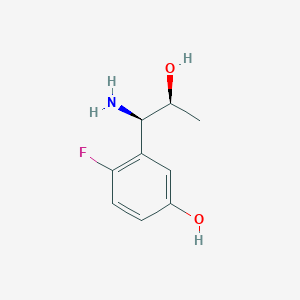
![7-((6aR,8R,9aS)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)imidazo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13055456.png)
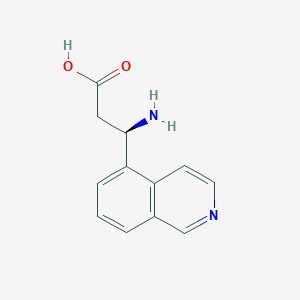
![1-Amino-1-[4-(trifluoromethoxy)phenyl]acetone](/img/structure/B13055467.png)
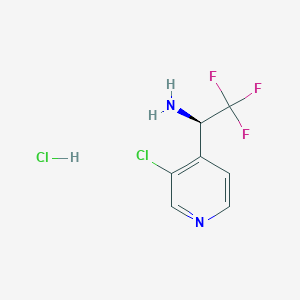
![6-Bromo-1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine](/img/structure/B13055483.png)
